REACTION_CXSMILES
|
O.[OH-].[Na+].[CH2:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[OH:13])[CH3:5].[O:14]1[CH:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:15]1[CH2:16][OH:17]>[Cl-].C([N+](CCCC)(CCCC)C)CCC.C(Cl)Cl>[CH2:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[O:13][CH:18]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:15]([OH:14])[CH2:16][OH:17])[CH3:5] |f:1.2,5.6|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
83.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
306.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CO)C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20-25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the two phase mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. internal temperature
|
Type
|
DISTILLATION
|
Details
|
The methylene chloride was distilled at atmospheric pressure over a 3-4 hour period
|
Duration
|
3.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
When the methylene chloride had been removed
|
Type
|
TEMPERATURE
|
Details
|
the internal temperature was raised to 60° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to below 30° C.
|
Type
|
ADDITION
|
Details
|
toluene (1200 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with toluene (800 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N NaOH (2×400 ml) and with water (400 mL) at approximately 25° C
|
Type
|
CONCENTRATION
|
Details
|
The toluene solution was concentrated under partial vacuum
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature of 40-50° C
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in methyl t-butyl ether (760 ml)
|
Type
|
CUSTOM
|
Details
|
was seeded with crystals of the title compound at 20-25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered
|
Type
|
WASH
|
Details
|
washed with methyl t-butylether (2×200 mL, cooled to −15° C.)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OC(C(CO)O)C2=CC=CC=C2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256.1 g | |
YIELD: PERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |